3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methoxybenzoyl group, a morpholinyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrol-2-one core, followed by the introduction of the thiophen-2-yl group through a cross-coupling reaction. The morpholin-4-yl group can be introduced via nucleophilic substitution, and the methoxybenzoyl group can be added through an acylation reaction. The hydroxy group is often introduced in the final step through a selective hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process. Purification methods such as chromatography and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxybenzoyl group can be reduced to a methoxybenzyl group.
Substitution: The morpholin-4-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methoxybenzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(piperidin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(pyrrolidin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the morpholin-4-yl group, which imparts distinct physicochemical properties and biological activity
Properties
Molecular Formula |
C22H24N2O5S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H24N2O5S/c1-28-16-5-2-4-15(14-16)20(25)18-19(17-6-3-13-30-17)24(22(27)21(18)26)8-7-23-9-11-29-12-10-23/h2-6,13-14,19,25H,7-12H2,1H3/b20-18+ |
InChI Key |
NECWYXDPKPNIJK-CZIZESTLSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)O |
Origin of Product |
United States |
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